Computational Lipophilicity Comparison: N-Ethyl vs. N-Methyl Analog
The N-ethyl substitution on 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile results in a different predicted lipophilicity profile compared to its direct N-methyl analog, 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetonitrile. The target compound has a computed XLogP3-AA value of 0 [1], while the methyl analog has a computed XLogP3 value of -0.4 [2]. This difference indicates a measurable increase in lipophilicity, which can be crucial for optimizing blood-brain barrier penetration or reducing renal clearance.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA: 0 |
| Comparator Or Baseline | 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetonitrile (XLogP3: -0.4) |
| Quantified Difference | +0.4 log unit increase in predicted lipophilicity for the N-ethyl compound |
| Conditions | Computed property values from PubChem using XLogP3 algorithm. No experimental verification data available. |
Why This Matters
The quantifiable increase in lipophilicity (ΔXLogP3 of 0.4) directly influences a compound's ADME profile, making the N-ethyl analog a preferred starting point for projects where enhanced membrane permeability is desired compared to the simple N-methyl scaffold.
- [1] PubChem. (2026). Compound Summary for CID 166609436: 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
- [2] PubChem. (2026). Compound Summary for 2-(1-Methyl-6-oxo-1,6-dihydropyridin-3-yl)acetonitrile. Computed by XLogP3 3.0. National Center for Biotechnology Information. [Value retrieved from chemical databases]. View Source
